4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole

Description

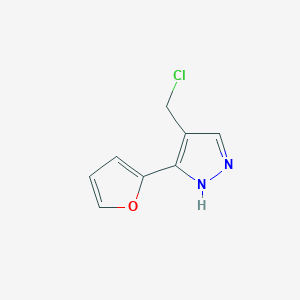

4-(Chloromethyl)-3-(furan-2-yl)-1H-pyrazole (C₈H₇ClN₂O, MW: 182.61) is a pyrazole derivative featuring a chloromethyl group at position 4 and a furan-2-yl substituent at position 3. Its structure (SMILES: ClCc1c[nH]nc1c2cocc2) allows for diverse reactivity, including nucleophilic substitution at the chloromethyl site and hydrogen bonding via the pyrazole NH group . Pyrazole derivatives are widely studied for their biological activities, such as antimicrobial, anti-inflammatory, and antimalarial properties . This compound’s furan ring and chloromethyl group position it as a versatile intermediate for synthesizing pharmacologically relevant molecules.

Properties

IUPAC Name |

4-(chloromethyl)-5-(furan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHXWSAVHXAXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-3-(furan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring, a furan ring, and a chloromethyl group. The molecular formula is with a molecular weight of 186.61 g/mol. The presence of the chloromethyl group enhances electrophilicity, allowing for various nucleophilic substitution reactions. This unique structural composition contributes to its reactivity and biological activity, making it a valuable compound for drug discovery.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings indicate potential applications in treating bacterial infections, although further investigations are needed to fully characterize this activity.

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory activity, possibly through the inhibition of cyclooxygenase enzymes (COX). This mechanism suggests that it could be developed into an anti-inflammatory drug candidate.

Antitumor Activity

Certain derivatives of this compound have shown significant antitumor effects. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cell lines. The ability to modulate gene expression related to apoptosis further enhances its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Binding Interactions : The compound binds to critical enzymes or receptors within cellular pathways, influencing various biological processes. For example, its interaction with estrogen receptors indicates potential anti-estrogenic properties.

- Cellular Effects : It affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of pyrazole derivatives against lung carcinoma (A549) cell lines, it was found that certain compounds exhibited varying degrees of cytotoxicity. The results indicated that modifications to the pyrazole structure enhanced apoptotic gene expression while downregulating anti-apoptotic genes (Table 1).

Table 1: Gene Expression Changes Induced by Pyrazole Derivatives

| Sample | BAX | Bcl2 | P53 | CDK4 |

|---|---|---|---|---|

| Compound A/A549 | 7.93 | 0.44 | 4.69 | 0.39 |

| Compound B/A549 | 4.78 | 0.61 | 2.32 | 0.54 |

| Control (A549) | 1 | 1 | 1 | 1 |

This study highlights the potential for developing novel anticancer therapies based on the structural modifications of pyrazole derivatives.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds showed significant inhibition of COX enzymes, suggesting that these derivatives could be effective in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- This compound () replaces the furan-2-yl group with a triazolyl-substituted pyrazole and a chlorophenyl-thiazole system. The chloro substituent enhances antimicrobial activity, while the bromo analogue (compound 5 in ) shows altered intermolecular interactions due to bromine’s larger atomic radius and polarizability .

Heterocyclic Variations

- 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

- 1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole

Functional Group Modifications

- 5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole

- The bromomethyl and trifluoromethyl groups () increase molecular weight (MW: ~223) and electron-withdrawing effects, altering reactivity and stability relative to the chloromethyl-furan analogue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.